molecular formula C11H14N4O B2586453 2-azido-N-(4-isopropylphenyl)acetamide CAS No. 1006679-47-5

2-azido-N-(4-isopropylphenyl)acetamide

Cat. No.: B2586453
CAS No.: 1006679-47-5
M. Wt: 218.26
InChI Key: MIFLNEBKZYFLPO-UHFFFAOYSA-N
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Description

2-Azido-N-(4-isopropylphenyl)acetamide is a chemical compound with the molecular formula C11H14N4O It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, which is further substituted with a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(4-isopropylphenyl)acetamide typically involves the reaction of 4-isopropylphenylamine with chloroacetyl chloride to form N-(4-isopropylphenyl)chloroacetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound. The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.

    Cycloaddition: Alkynes, often in the presence of a copper catalyst (CuAAC reaction).

Major Products Formed

    Reduction: 2-amino-N-(4-isopropylphenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

2-Azido-N-(4-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Studied for its potential interactions with biological molecules, which can be useful in drug discovery and development.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 2-azido-N-(4-isopropylphenyl)acetamide largely depends on the specific application and the target molecule. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to exert its effects through the formation of reactive intermediates that can modify proteins and other cellular components.

Comparison with Similar Compounds

2-Azido-N-(4-isopropylphenyl)acetamide can be compared with other azido-substituted acetamides, such as:

    2-Azidoacetamide: Lacks the 4-isopropylphenyl group, making it less hydrophobic and potentially less selective in biological applications.

    2-Azido-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group, which may affect its reactivity and interactions with other molecules.

    2-Azido-N-(4-tert-butylphenyl)acetamide: Contains a bulkier tert-butyl group, which can influence its steric properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-azido-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8(2)9-3-5-10(6-4-9)14-11(16)7-13-15-12/h3-6,8H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFLNEBKZYFLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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